molecular formula C10H13NO B12636008 6-(1-Methylcyclobutyl)pyridin-3-ol

6-(1-Methylcyclobutyl)pyridin-3-ol

Cat. No.: B12636008
M. Wt: 163.22 g/mol
InChI Key: QRQHXBXWVPHUFE-UHFFFAOYSA-N
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Description

6-(1-Methylcyclobutyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a pyridine ring substituted with a 1-methylcyclobutyl group at the 6-position and a hydroxyl group at the 3-position. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methylcyclobutyl)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization reaction of 2,6-dichloro-4-methylnicotinonitrile with appropriate reagents to introduce the 1-methylcyclobutyl group and the hydroxyl group at the desired positions . The reaction conditions typically involve the use of solvents such as methanol or dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1-Methylcyclobutyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the hydroxyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

6-(1-Methylcyclobutyl)pyridin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(1-Methylcyclobutyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Methylcyclobutyl)pyridin-3-ol is unique due to the presence of the 1-methylcyclobutyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

6-(1-methylcyclobutyl)pyridin-3-ol

InChI

InChI=1S/C10H13NO/c1-10(5-2-6-10)9-4-3-8(12)7-11-9/h3-4,7,12H,2,5-6H2,1H3

InChI Key

QRQHXBXWVPHUFE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)C2=NC=C(C=C2)O

Origin of Product

United States

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